molecular formula C9H8BrN3O B12095149 N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide

N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide

Katalognummer: B12095149
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: YEZOEEKDKMHBLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromine atom in the structure adds to its reactivity and potential for further chemical modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can proceed through different pathways depending on the reaction conditions. For instance, in toluene, the reaction can be promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), leading to the formation of N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate, a one-pot tandem cyclization/bromination can occur when only TBHP is added, resulting in the formation of 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially be employed to scale up the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization.

    Oxidation and Reduction Reactions: Oxidizing agents like TBHP and reducing agents like sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce fused ring systems.

Wissenschaftliche Forschungsanwendungen

AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for medicinal chemistry and other scientific research applications.

Eigenschaften

Molekularformel

C9H8BrN3O

Molekulargewicht

254.08 g/mol

IUPAC-Name

N-(3-bromoimidazo[1,2-a]pyridin-8-yl)acetamide

InChI

InChI=1S/C9H8BrN3O/c1-6(14)12-7-3-2-4-13-8(10)5-11-9(7)13/h2-5H,1H3,(H,12,14)

InChI-Schlüssel

YEZOEEKDKMHBLS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CN2C1=NC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.